molecular formula C13H11F2N3O B7438310 3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea

3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea

Cat. No.: B7438310
M. Wt: 263.24 g/mol
InChI Key: VXZKLSYFOCOXTH-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of fluorine atoms on both the phenyl and pyridinyl rings, which can significantly influence its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea typically involves the reaction of 4-fluorobenzylamine with 5-fluoropyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms on the phenyl and pyridinyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl and pyridinyl derivatives.

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.

    Pharmaceutical Industry: It is explored as a lead compound for drug development, with modifications to its structure to enhance its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes and pathways. Detailed studies on its mechanism of action would involve techniques like molecular docking, enzyme assays, and cellular assays to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylurea: A simpler urea derivative with a single fluorine atom on the phenyl ring.

    5-Fluoropyridin-2-ylurea: A related compound with a fluorine atom on the pyridinyl ring.

    N-(4-Fluorophenyl)-N’-(5-fluoropyridin-2-yl)urea: A structurally similar compound with fluorine atoms on both aromatic rings.

Uniqueness

3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea is unique due to the presence of both fluorine atoms and the benzyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features may result in enhanced stability, binding affinity, and selectivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-10-3-1-9(2-4-10)7-17-13(19)18-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZKLSYFOCOXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=NC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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